2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide
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Overview
Description
2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide is a complex organic compound with the molecular formula C14H17Cl3N2O2 . This compound is known for its unique chemical structure, which includes a phenyl group, a trichloroethyl group, and a morpholinyl group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide can be compared with other similar compounds, such as:
- 2-Phenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide
- 2-Phenyl-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)acetamide
- 2-Phenyl-N-(2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl)acetamide
These compounds share similar structural features but differ in the substituents attached to the trichloroethyl group. The uniqueness of this compound lies in the presence of the morpholinyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H17Cl3N2O2 |
---|---|
Molecular Weight |
351.7 g/mol |
IUPAC Name |
2-phenyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C14H17Cl3N2O2/c15-14(16,17)13(19-6-8-21-9-7-19)18-12(20)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2,(H,18,20) |
InChI Key |
RETGXEWFDVTXLM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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